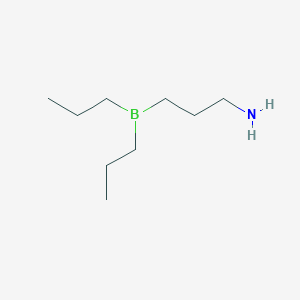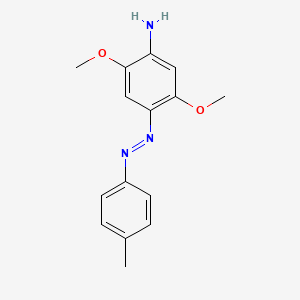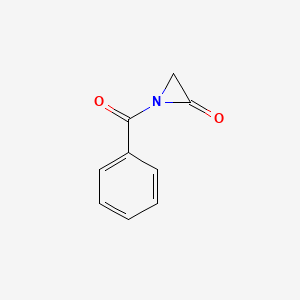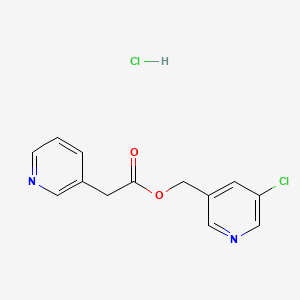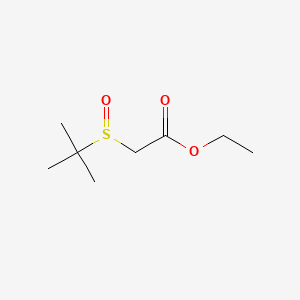
Ethyl ((1,1-dimethylethyl)sulphinyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((1,1-dimethylethyl)sulphinyl)acetate typically involves the reaction of tert-butyl sulfinyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .
化学反应分析
Types of Reactions
Ethyl ((1,1-dimethylethyl)sulphinyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Ethyl ((1,1-dimethylethyl)sulfonyl)acetate.
Reduction: Ethyl ((1,1-dimethylethyl)thio)acetate.
Substitution: Products depend on the nucleophile used.
科学研究应用
Ethyl ((1,1-dimethylethyl)sulphinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ethyl ((1,1-dimethylethyl)sulphinyl)acetate involves its interaction with molecular targets through its sulfinyl and ester functional groups. The sulfinyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate various biochemical pathways .
相似化合物的比较
Similar Compounds
Ethyl acetate: Lacks the sulfinyl group, making it less reactive in redox reactions.
tert-Butyl sulfoxide: Contains the sulfinyl group but lacks the ester functionality.
Ethyl ((1,1-dimethylethyl)thio)acetate: Similar structure but with a sulfide group instead of a sulfinyl group.
Uniqueness
Ethyl ((1,1-dimethylethyl)sulphinyl)acetate is unique due to the presence of both sulfinyl and ester functional groups, allowing it to participate in a wider range of chemical reactions compared to its analogs .
属性
CAS 编号 |
57475-09-9 |
|---|---|
分子式 |
C8H16O3S |
分子量 |
192.28 g/mol |
IUPAC 名称 |
ethyl 2-tert-butylsulfinylacetate |
InChI |
InChI=1S/C8H16O3S/c1-5-11-7(9)6-12(10)8(2,3)4/h5-6H2,1-4H3 |
InChI 键 |
NKRYSBVVONAQKD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CS(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


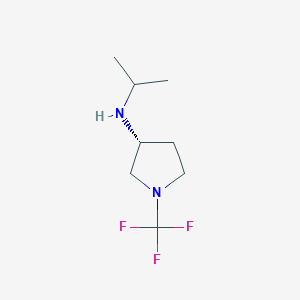
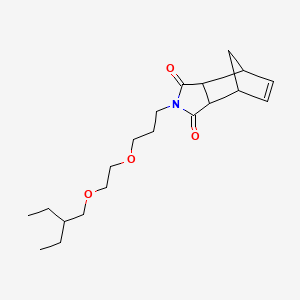
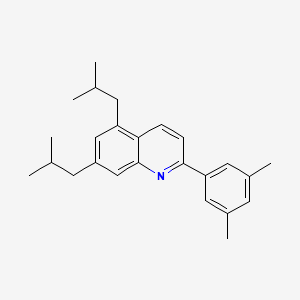
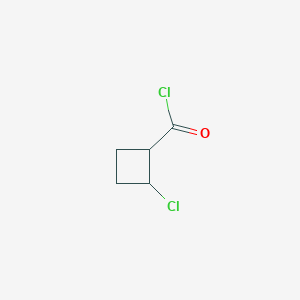
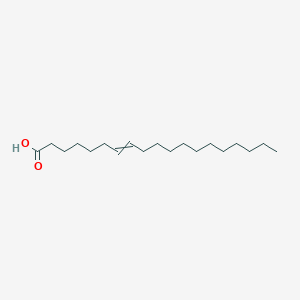
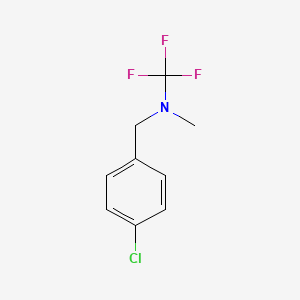
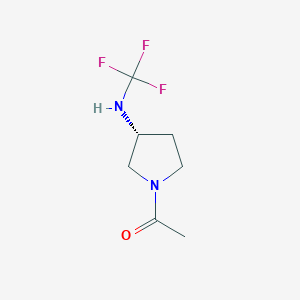
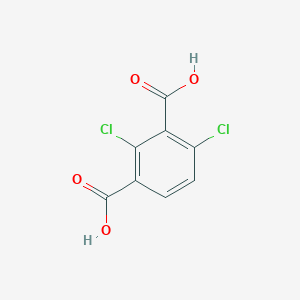
![Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine](/img/structure/B13958948.png)
